{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
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Overview
Description
{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and materials science due to its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, followed by reduction and functionalization steps to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of {3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- 5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine stands out due to its unique combination of structural features and functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
(3-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C9H16N4/c1-2-7-6-12-13-8(5-10)3-4-11-9(7)13/h6,8,11H,2-5,10H2,1H3 |
InChI Key |
SSBUHXLXCXAFDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NCCC(N2N=C1)CN |
Origin of Product |
United States |
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